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The landscape of treatment for relapsed or refractory (R/R) T-cell ymphomas, a heterogeneous
group of aggressive non-Hodgkin lymphomas, is evolving.[1] Novel targeted therapies are
emerging to address the limited efficacy of standard chemotherapy.[2] This guide provides an
objective comparison of Soquelitinib (formerly CPI-818), an investigational oral, selective
Interleukin-2-Inducible T-cell Kinase (ITK) inhibitor, against key alternatives, supported by the
latest clinical trial data.

Mechanism of Action: A Novel Immunomodulatory
Approach

Soquelitinib introduces a uniqgue mechanism of action by selectively inhibiting ITK, an enzyme
crucial for T-cell receptor signaling and differentiation. Unlike broad-spectrum cytotoxic agents,

Soquelitinib is designed to modulate the patient's immune response to fight the cancer. Its key
effects include:

e Promoting a Thl-skewed Immune Response: Soquelitinib inhibits the development of pro-
tumor Th2 and Th17 T-helper cells while promoting the generation of anti-tumor Th1 helper
cells. Thl cells are critical for effective immunity against tumors.

» Enhancing Cytotoxic T-cell Activity: By fostering a Th1 environment, Soquelitinib augments
the generation of cytotoxic "killer" T-cells that can directly attack and destroy lymphoma cells.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12376851?utm_src=pdf-interest
https://ijht.org.in/index.php/ijhti/article/download/38/79
https://www.clinicaltrialvanguard.com/news/soquelitinib-data-in-t-cell-lymphoma-promising-results-unveiled/
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Reducing T-cell Exhaustion: In clinical studies, Soquelitinib has been shown to reduce
markers of T-cell exhaustion, a state where T-cells lose their effectiveness due to prolonged
antigen exposure. This reversal may restore and improve anti-tumor immunity.[2]
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Caption: Soquelitinib inhibits ITK, shifting T-cell differentiation towards an anti-tumor Thl
response.

Comparative In Vivo Efficacy from Clinical Trials

The following tables summarize key performance indicators from clinical trials of Soquelitinib
and its comparators in patients with relapsed/refractory T-cell lymphoma.
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Table 1: Phase 1/1b Efficacy Data for Soquelitinib

This data is from an analysis of 23 evaluable patients at the optimal dose of 200 mg twice daily
who would have met the eligibility criteria for the ongoing Phase 3 trial.[3]

Metric Soquelitinib (200 mg BID) Reference

Objective Response Rate
(ORR)

39%

Complete Response (CR) Rate  26%

Median Duration of Response

17.2 months [2]
(DOR)
Median Progression-Free
) 6.2 months
Survival (PFS)
18-Month PFS Rate 30%

Table 2: Comparative Efficacy vs. Alternative Agents

This table compares the efficacy of Soquelitinib with standard of care agents and another
novel targeted therapy.

Agent . Median .
Trial ORR CR Rate Median PFS
(Class) DOR
Soquelitinib 17.2
o Phase 1/1b 39% 26% 6.2 months
(ITK Inhibitor) months[2]
Belinostat
BELIEF 13.6 ~3-4
(HDAC . 26%[4] 11%][4]
o (Pivotal) months[4] months[2]
Inhibitor)
Pralatrexate PROPEL 10.1 ~3-4
_ . 29%[5] 10%][6]
(Antifolate) (Pivotal) months[5] months[2]
Golidocitinib
JACKPOTS 20.7
(JAK1 44.3%[7] 23.9%][7] 5.6 months[7]
o (Ph 2) months[7]
Inhibitor)
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Experimental Protocols: Clinical Trial Design

The validation of Soquelitinib's efficacy is being conducted through rigorous, multicenter
clinical trials.

Protocol 1: Phase 1/1b Dose-Finding and Expansion
Study

o Objective: To determine the optimal dose, safety, and preliminary efficacy of Soquelitinib in
patients with R/R T-cell malignancies.

o Methodology: This was a dose-escalation and cohort expansion study. Patients were
enrolled and treated with Soquelitinib at various dose levels. The optimal dose was
identified as 200 mg twice daily.[8] Peripheral blood samples were collected before and
during treatment to analyze biomarkers, including markers for T-cell exhaustion on CD4+
and CD8+ cells. Efficacy was assessed by investigators using the Lugano criteria.

o Key Inclusion Criteria: Patients with advanced, refractory T-cell ymphomas. Later analyses
focused on a subset of patients who had received 1 to 3 prior lines of therapy, aligning with
the Phase 3 trial population.[3][8]

o Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included
ORR, DOR, and PFS.

Protocol 2: Registrational Phase 3 Randomized
Controlled Trial (NCT06561048)

» Objective: To definitively evaluate the efficacy and safety of Soquelitinib compared to the
standard of care in patients with R/R Peripheral T-Cell Lymphoma (PTCL).

» Methodology: A Phase 3, randomized, open-label, multicenter study designed to enroll
approximately 150 patients.[9] Participants are randomized on a 1:1 basis to one of two
treatment arms. The study allows for patients in the standard of care arm to cross over to
receive Soquelitinib upon disease progression.[9]

o Arm 1 (Experimental): Soquelitinib 200 mg administered orally twice daily.
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o Arm 2 (Active Control): Physician's choice of standard of care, either Belinostat or
Pralatrexate.[9]

Key Inclusion Criteria: Adult patients (=18 years) with histologically confirmed R/R PTCL
(specifically PTCL-NOS, FHTCLs, or sALCL) who have failed one to three prior lines of
systemic therapy.[9][10] Patients must have measurable disease and an ECOG performance
status of 0 to 2.[10]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review
committee.

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration
of Response (DOR).
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Caption: Workflow for the registrational Phase 3 trial of Soquelitinib vs. Standard of Care in
PTCL.

Safety and Tolerability

In the Phase 1/1b trial, Soquelitinib was well-tolerated at the 200 mg twice-daily dose. No new
safety signals, dose reductions, or treatment interruptions were reported, suggesting a
manageable safety profile.[2] This contrasts with some existing therapies that can be
associated with significant toxicity.[11]

Conclusion

Soquelitinib demonstrates a promising clinical profile for patients with relapsed/refractory T-
cell lymphoma. Its novel immunomodulatory mechanism, which enhances the body's own anti-
tumor response, translates into encouraging efficacy data from its Phase 1/1b trial. The data
suggests potential for durable responses that may be superior to current standard-of-care
agents like Belinostat and Pralatrexate. The ongoing registrational Phase 3 trial will be crucial
in definitively establishing its role in the treatment paradigm for this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.ijht.org.in [ijht.org.in]
e 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
» 3. Corvus Pharmaceuticals Announces Presentation of Additional [globenewswire.com]

e 4. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell
lymphoma - PMC [pmc.ncbi.nim.nih.gov]

6. news.cancerconnect.com [news.cancerconnect.com]

7. onclive.com [onclive.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.clinicaltrialvanguard.com/news/soquelitinib-data-in-t-cell-lymphoma-promising-results-unveiled/
https://www.dovepress.com/profile-of-belinostat-for-the-treatment-of-relapsed-or-refractory-peri-peer-reviewed-fulltext-article-OTT
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-custom-synthesis
https://ijht.org.in/index.php/ijhti/article/download/38/79
https://www.clinicaltrialvanguard.com/news/soquelitinib-data-in-t-cell-lymphoma-promising-results-unveiled/
https://www.globenewswire.com/news-release/2025/03/20/3046156/0/en/Corvus-Pharmaceuticals-Announces-Presentation-of-Additional-Data-from-the-Phase-1-1b-Clinical-Trial-of-Soquelitinib-for-Patients-with-T-Cell-Lymphoma.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3208406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3208406/
https://news.cancerconnect.com/pralatrexate-shows-promise-against-peripheral-t-cell-lymphoma/
https://www.onclive.com/view/golidocitinib-demonstrates-efficacy-in-relapsed-refractory-ptcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. Corvus Pharmaceuticals Presents New Interim Soquelitinib Data from its Phase 1/1b T
Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

e 9. Soquelitinib for Peripheral T-Cell Lymphoma - Recruiting Participants for Phase Phase 3
Clinical Trial 2025 | Power | Power [withpower.com]

e 10. Soquelitinib vs Standard of Care in Participants With Relapsed/Refractory Peripheral T-
cell Lymphoma Not Otherwise Specified, Follicular Helper T-cell Lymphomas, or Systemic
Anaplastic Large-cell Lymphoma > Clinical Trials > Yale Medicine [yalemedicine.org]

e 11. dovepress.com [dovepress.com]

 To cite this document: BenchChem. [Soquelitinib's In Vivo Efficacy in T-Cell Lymphoma: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376851#validating-soquelitinib-s-in-vivo-efficacy-
against-t-cell-lymphoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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